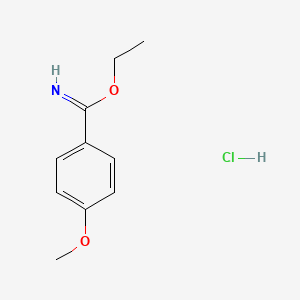

Ethyl 4-methoxybenzimidate hydrochloride

Descripción

Ethyl 4-methoxybenzimidate hydrochloride (CAS: 54998-29-7) is a benzoic acid derivative featuring a methoxy substituent at the para-position and an ethyl imidate group. Its synthesis involves hydrogenation of a precursor compound (e.g., compound 6 in ) using 10% Pd/C under a hydrogen atmosphere, followed by reaction with acetyl chloride (AcCl) in dry ethanol and diethyl ether under nitrogen . The compound crystallizes as colorless needles with a melting point of 115–116°C (decomposition) and a moderate yield of 53% .

Propiedades

IUPAC Name |

ethyl 4-methoxybenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-3-13-10(11)8-4-6-9(12-2)7-5-8;/h4-7,11H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJFORIZDKSQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483329 | |

| Record name | ETHYL 4-METHOXYBENZIMIDATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54998-29-7 | |

| Record name | ETHYL 4-METHOXYBENZIMIDATE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxybenzimidate hydrochloride can be synthesized through the reaction of 4-methoxybenzonitrile with ethanol in the presence of dry hydrogen chloride gas. The reaction is typically carried out at low temperatures (0°C) and allowed to proceed at room temperature for 48 hours. The resulting product is then purified to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-methoxybenzimidate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: 4-methoxybenzoic acid.

Reduction: 4-methoxybenzylamine.

Substitution: Various substituted benzimidates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl 4-methoxybenzimidate hydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating various diseases, including cancer and neurodegenerative disorders.

-

Bioconjugation

- The compound is utilized in bioconjugation strategies to label biomolecules for imaging studies or therapeutic applications. Its reactive functional groups facilitate the attachment to proteins or peptides, enhancing their stability and bioavailability.

-

Sigma Receptor Studies

- Research has demonstrated that derivatives of 4-methoxybenzimidate can bind selectively to sigma receptors, which are implicated in various pathological conditions. For instance, studies have shown that compounds like N-[2-(1′-Piperidinyl)Ethyl]-3-123I-iodo-4-methoxybenzamide exhibit preferential binding to sigma receptors overexpressed in breast cancer cells, highlighting the potential of this compound in cancer diagnostics and treatment .

Case Study 1: Imaging in Cancer Diagnosis

A study explored the use of radiolabeled derivatives of ethyl 4-methoxybenzimidate for positron emission tomography (PET) imaging in breast cancer patients. The compound demonstrated significant tumor accumulation, correlating with sigma receptor expression levels in tumor tissues. This suggests its potential role as a diagnostic tool for identifying malignancies based on receptor profiling.

| Patient ID | Tumor Type | Tumor Size (cm) | Tracer Uptake | Result |

|---|---|---|---|---|

| 1 | Invasive Ductal | 3.0 | High | Confirmed malignancy |

| 2 | Invasive Lobular | 2.5 | Moderate | Confirmed malignancy |

| 3 | Ductal | 5.5 | Low | False negative |

Case Study 2: Neurodegenerative Disease Research

In another study, ethyl 4-methoxybenzimidate derivatives were evaluated for their ability to inhibit alpha-synuclein aggregation, a hallmark of Parkinson's disease. The results indicated that these compounds could potentially modulate neurodegenerative processes by targeting specific pathways involved in protein misfolding.

Mecanismo De Acción

The mechanism of action of ethyl 4-methoxybenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the imidate group, which is highly reactive towards various chemical species.

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Key structural analogues, identified via similarity scoring (), include:

Notes:

Physicochemical Properties

Key Observations :

Functional and Application Differences

- This compound : Presumed utility as a synthon for amidines or heterocycles due to its reactive imidate group.

- Ethyl 4-methylbenzimidate hydrochloride : Methyl substituents may enhance lipophilicity, favoring applications in hydrophobic drug intermediates.

- 4-Methoxybenzamidinium chloride : The amidine group enables hydrogen bonding, making it valuable in crystal engineering and supramolecular chemistry .

Research Findings and Limitations

- Crystallography : this compound’s crystal structure remains unreported, whereas 4-methoxybenzamidinium chloride exhibits well-defined hydrogen-bonding patterns (C–C bond precision: 0.002 Å) .

- Synthetic Challenges : The exothermic nature of the methoxy variant’s synthesis necessitates careful temperature control to avoid solvent projection .

- Data Gaps : Melting points and solubility data for methyl-substituted analogues are absent, limiting direct comparisons.

Actividad Biológica

Ethyl 4-methoxybenzimidate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzimidate structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 232.67 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Histone Deacetylase Inhibition : Similar to other compounds in the benzimidate class, it may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles. This inhibition has implications for cancer therapy, as HDACs are involved in tumorigenesis and cancer progression.

- Sigma Receptor Binding : Research indicates that compounds with similar structures can interact with sigma receptors, which are implicated in various neurological processes and may play a role in cancer cell proliferation .

Biological Activities

- Anticancer Activity : this compound has shown promise as an anticancer agent. Studies have indicated that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition against receptor tyrosine kinases associated with tumor growth .

- Anti-inflammatory Effects : Compounds related to ethyl 4-methoxybenzimidate have been studied for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Given its interaction with sigma receptors, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease where sigma receptor modulation may offer therapeutic benefits .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging significantly depending on the specific structural modifications made to the benzimidate core . For example, one study reported IC50 values between 98–892 μM for various analogs, indicating their potential as lead compounds in anticancer drug development.

- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of this compound to target proteins involved in cancer progression. These studies suggest favorable interactions within the active sites of key kinases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.